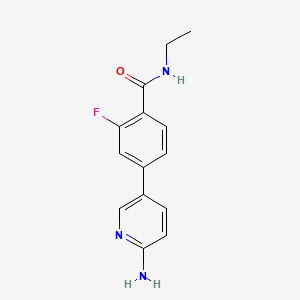

4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide” is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .

Synthesis Analysis

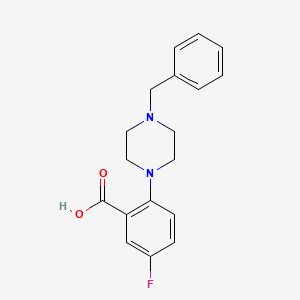

While specific synthesis methods for “this compound” were not found, a related compound, “4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester”, has been synthesized using 5-bromine-2-nitropyridine and piperazine as initial raw materials .Molecular Structure Analysis

The molecular structure of the related compound “tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate” is available . It has a molecular formula of C14H22N4O2 and a molecular weight of 278.35 .Physical and Chemical Properties Analysis

The related compound “tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate” has a number of physical and chemical properties listed, including a high GI absorption, a Log Po/w (iLOGP) of 2.41, and a water solubility of 1.28 mg/ml .Aplicaciones Científicas De Investigación

Pharmacological and Clinical Applications

4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide, through its structural similarity and relevance to 4-aminopyridine, plays a significant role in neurodegenerative diseases and demyelinating disorders treatment research. Its function as a potassium channel blocker has been extensively studied, highlighting its potential in improving nerve impulse conduction in demyelinated conditions of the central nervous system, such as multiple sclerosis. Clinical trials have demonstrated its efficacy in enhancing walking abilities and neurological functions in patients with multiple sclerosis and spinal cord injuries. These studies underscore the compound's therapeutic potential and its contribution to overcoming disturbances in nerve impulses conduction associated with central nervous system demyelination (Kostadinova & Danchev, 2019; Hayes, 2006).

Synthesis and Chemical Applications

Research on 2-Fluoro-4-bromobiphenyl, a related compound, provides insights into the synthetic pathways that may be relevant for the synthesis of this compound. The exploration of practical and efficient methods for the synthesis of such compounds has significant implications for their production and application in various pharmacological contexts. This includes the development of methodologies that avoid the use of expensive and toxic materials, thereby making large-scale production more feasible and environmentally friendly (Qiu et al., 2009).

Toxicology and Safety Profile

Understanding the pharmacokinetics, pharmacodynamics, and toxicological profiles of new psychoactive substances, including compounds structurally related to this compound, is crucial in assessing their safety and efficacy for medical use. Research in this area aims to provide foundational knowledge that supports the development of treatment guidelines based on the clinical effects of these substances, rather than their specific chemical identities. This approach is essential for addressing the health risks associated with new and emerging compounds (Nugteren-van Lonkhuyzen et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

4-(6-aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O/c1-2-17-14(19)11-5-3-9(7-12(11)15)10-4-6-13(16)18-8-10/h3-8H,2H2,1H3,(H2,16,18)(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLKCZYSBLAVHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)C2=CN=C(C=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718563 |

Source

|

| Record name | 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-52-4 |

Source

|

| Record name | 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B581529.png)

![1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperazine](/img/structure/B581540.png)

![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581548.png)